Bisnorcholenaldehyde Bisnorcholenaldehyde
Brand Name: Vulcanchem
CAS No.: 3986-89-8
VCID: VC0129541
InChI: InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12-14,17-20H,4-11H2,1-3H3/t14-,17+,18-,19+,20+,21+,22-/m1/s1
SMILES: CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Molecular Formula: C22H32O2
Molecular Weight: 328.5 g/mol

Bisnorcholenaldehyde

CAS No.: 3986-89-8

Reference Standards

VCID: VC0129541

Molecular Formula: C22H32O2

Molecular Weight: 328.5 g/mol

Bisnorcholenaldehyde - 3986-89-8

CAS No. 3986-89-8
Product Name Bisnorcholenaldehyde
Molecular Formula C22H32O2
Molecular Weight 328.5 g/mol
IUPAC Name (2S)-2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal
Standard InChI InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12-14,17-20H,4-11H2,1-3H3/t14-,17+,18-,19+,20+,21+,22-/m1/s1
Standard InChIKey XVPJEGGIGJLDQK-HOFZUOGSSA-N
Isomeric SMILES C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
SMILES CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Canonical SMILES CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Synonyms (20S)-3-Oxo-pregn-4-ene-20-carboxaldehyde;_x000B_3-Oxo-pregn-4-ene-20α-carboxaldehyde; (20S)-3-Oxopregn-4-ene-20-carboxaldehyde; 3-Oxo-23,24-dinorchol-4-en-22-al; 3-Oxopregn-4-ene-20-carboxaldehyde; Dinorcholenaldehyde; NSC 9738; U 3687
PubChem Compound 222811
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator